Cas no 78941-34-1 (2-Chloro-4,6-bis(2-methylphenyl)-1,3,5-Triazine)
2-Chloro-4,6-bis(2-methylphenyl)-1,3,5-Triazine Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-4,6-bis(2-methylphenyl)-1,3,5-Triazine
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2-Chloro-4,6-bis(2-methylphenyl)-1,3,5-Triazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01369015-1g |
2-Chloro-4,6-di-o-tolyl-1,3,5-triazine |
78941-34-1 | 98% | 1g |
¥250.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01369015-5g |
2-Chloro-4,6-di-o-tolyl-1,3,5-triazine |
78941-34-1 | 98% | 5g |
¥749.0 | 2024-04-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594003-1g |
2-Chloro-4,6-di-o-tolyl-1,3,5-triazine |
78941-34-1 | 98% | 1g |
¥507.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594003-5g |
2-Chloro-4,6-di-o-tolyl-1,3,5-triazine |
78941-34-1 | 98% | 5g |
¥1421.00 | 2024-07-28 |
2-Chloro-4,6-bis(2-methylphenyl)-1,3,5-Triazine Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 2-Chloro-4,6-bis(2-methylphenyl)-1,3,5-Triazine
Recent Advances in the Study of 2-Chloro-4,6-bis(2-methylphenyl)-1,3,5-Triazine (CAS: 78941-34-1)
The compound 2-Chloro-4,6-bis(2-methylphenyl)-1,3,5-Triazine (CAS: 78941-34-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. This triazine derivative is characterized by its chloro and bis(2-methylphenyl) substituents, which contribute to its reactivity and utility in various synthetic and medicinal chemistry applications. Recent studies have explored its role as a key intermediate in the synthesis of more complex molecules, as well as its potential biological activities.
One of the most notable advancements in the study of this compound is its application in the development of novel kinase inhibitors. Kinases are critical targets in the treatment of various cancers and inflammatory diseases, and the structural features of 2-Chloro-4,6-bis(2-methylphenyl)-1,3,5-Triazine make it a promising scaffold for the design of selective inhibitors. Recent in vitro studies have demonstrated its ability to modulate specific kinase pathways, suggesting its potential as a lead compound for further drug development.
In addition to its pharmacological potential, recent research has also focused on the synthetic methodologies for producing 2-Chloro-4,6-bis(2-methylphenyl)-1,3,5-Triazine with high yield and purity. Advances in catalytic systems and reaction conditions have enabled more efficient and environmentally friendly synthesis routes, which are crucial for scaling up production for industrial and clinical applications. These developments highlight the compound's versatility and the growing interest in its applications beyond traditional chemical synthesis.
Furthermore, computational studies have provided deeper insights into the molecular interactions and stability of 2-Chloro-4,6-bis(2-methylphenyl)-1,3,5-Triazine. Density functional theory (DFT) calculations and molecular docking simulations have been employed to predict its binding affinities and interactions with biological targets, offering a theoretical foundation for its observed activities. These studies are instrumental in guiding the rational design of derivatives with enhanced properties.
Despite these promising developments, challenges remain in the optimization of 2-Chloro-4,6-bis(2-methylphenyl)-1,3,5-Triazine for therapeutic use. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through further structural modifications and preclinical evaluations. Ongoing research aims to overcome these hurdles by exploring novel formulations and delivery systems, as well as conducting comprehensive toxicity studies.
In conclusion, 2-Chloro-4,6-bis(2-methylphenyl)-1,3,5-Triazine (CAS: 78941-34-1) represents a compound of significant interest in chemical biology and pharmaceutical research. Its unique structural features, combined with recent advancements in synthetic and computational methodologies, position it as a valuable tool for drug discovery and development. Future studies are expected to further elucidate its potential and expand its applications in medicine and beyond.
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